molecular formula C10H11N3O2 B028010 beta-1-Indazolealanine CAS No. 102293-15-2

beta-1-Indazolealanine

Cat. No. B028010
M. Wt: 205.21 g/mol
InChI Key: VXGGDWZWROEXQG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-1-Indazolealanine, also known as β-IA, is a non-proteinogenic amino acid that has gained significant attention in the field of chemical biology and medicinal chemistry. This amino acid is a structural analogue of tryptophan and has been found to exhibit unique biochemical and physiological properties.

Mechanism Of Action

The mechanism of action of β-IA involves its ability to bind to specific amino acid residues in the protein active site. This binding induces conformational changes in the protein, resulting in altered protein function. The exact mechanism of action varies depending on the protein target and the specific binding site of β-IA.

Biochemical And Physiological Effects

β-IA has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate enzyme activity, alter protein stability, and affect protein-protein interactions. Moreover, β-IA has been found to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapeutics.

Advantages And Limitations For Lab Experiments

One of the major advantages of using β-IA in lab experiments is its ability to selectively bind to specific amino acid residues in the protein active site. This allows for the study of protein-ligand interactions in a highly specific manner. However, one of the limitations of using β-IA is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of β-IA. One potential area of research is the development of new drugs and therapeutic agents based on β-IA. Moreover, the use of β-IA in the design and development of new protein-based materials is an emerging area of research. Additionally, the study of β-IA in the context of protein misfolding diseases, such as Alzheimer's and Parkinson's disease, is an area of growing interest.
Conclusion:
In conclusion, β-IA is a non-proteinogenic amino acid that has gained significant attention in the field of chemical biology and medicinal chemistry. It has been extensively used as a tool to study protein-ligand interactions and has been found to exhibit unique biochemical and physiological properties. While there are some limitations to its use in lab experiments, the potential applications of β-IA are vast and varied. The future of β-IA research looks promising, with many exciting areas of study on the horizon.

Synthesis Methods

The synthesis of β-IA involves a multi-step process that starts with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl bromide. This compound is then reacted with glycine methyl ester to form the corresponding amide. The amide is then reduced to the corresponding amine, which is further reacted with indazole-3-carboxylic acid to form β-IA.

Scientific Research Applications

β-IA has been extensively used in scientific research as a tool to study protein-ligand interactions. It has been found to bind to a range of proteins, including enzymes, receptors, and transporters. This amino acid has also been used to study protein folding and stability, as well as protein-protein interactions. Moreover, β-IA has been used in the design and development of new drugs and therapeutic agents.

properties

CAS RN

102293-15-2

Product Name

beta-1-Indazolealanine

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(2S)-2-amino-3-indazol-1-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15)/t8-/m0/s1

InChI Key

VXGGDWZWROEXQG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN2C[C@@H](C(=O)O)N

SMILES

C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N

synonyms

eta-1-indazole-L-alanine
beta-1-indazolealanine
BIZA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.